2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole
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Overview
Description
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole is a compound that belongs to the class of phosphinooxazoline ligands. These ligands are known for their utility in asymmetric catalysis, particularly in enantioselective reactions. The compound is characterized by the presence of a diphenylphosphino group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.
Reduction: Sodium borohydride is used to reduce the benzamide to the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization in the presence of a base such as sodium carbonate to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as palladium or rhodium catalysts are used in the formation of metal complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Secondary Phosphines: Formed through reduction reactions.
Metal Complexes: Formed through substitution reactions with metal catalysts.
Scientific Research Applications
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole has a wide range of applications in scientific research :
Chemistry: Used as a ligand in asymmetric catalysis, particularly in enantioselective Heck reactions and allylic substitutions.
Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole involves its role as a ligand in catalytic processes . The diphenylphosphino group coordinates with metal ions, forming stable complexes that facilitate various chemical transformations. The oxazole ring provides additional stability and specificity to the ligand, enhancing its effectiveness in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(diphenylphosphino)phenyl]ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO): Used as a host material in TADF-based OLEDs.
Uniqueness
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole is unique due to its specific structure that combines a diphenylphosphino group with an oxazole ring. This combination imparts distinct chemical properties, making it particularly effective in asymmetric catalysis and enantioselective reactions. Its ability to form stable metal complexes further enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C21H18NOP |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C21H18NOP/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)20-14-8-7-13-19(20)21-22-15-16-23-21/h1-14H,15-16H2 |
InChI Key |
IGSBGZOKCVWVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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